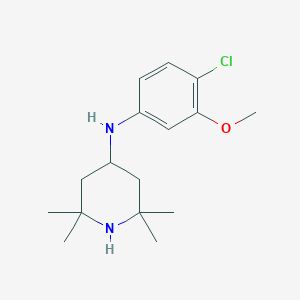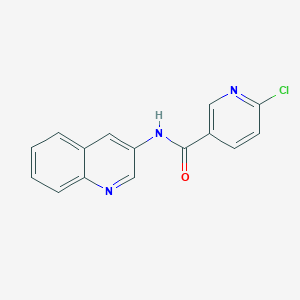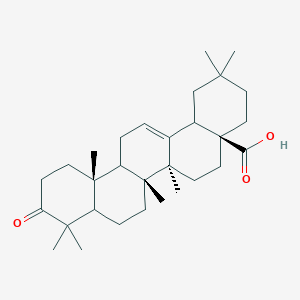
6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyclopropyl group attached to the pyridine ring, along with two carboxylic acid groups and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid typically involves the cyclopropylation of pyridine derivatives followed by esterification. One common method includes the reaction of cyclopropyl bromide with pyridine-2,3-dicarboxylic acid under basic conditions to introduce the cyclopropyl group. The resulting intermediate is then esterified using methanol and a suitable catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The pyridine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nucleophiles, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products:
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the ester functionality play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Pyridine-2,3-dicarboxylic acid: Lacks the cyclopropyl and ester groups, making it less hydrophobic and potentially less bioactive.
Pyridine-2,6-dicarboxylic acid dimethyl ester: Similar ester functionality but different positioning of carboxylic acids, leading to different chemical properties and reactivity.
Cyclopropyl-pyridine derivatives: Various derivatives with different substituents on the pyridine ring, each exhibiting unique chemical and biological properties
Uniqueness: 6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid stands out due to the presence of both the cyclopropyl group and the methyl ester, which confer distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H11NO4 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
6-cyclopropyl-2-methoxycarbonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c1-16-11(15)9-7(10(13)14)4-5-8(12-9)6-2-3-6/h4-6H,2-3H2,1H3,(H,13,14) |
Clé InChI |
STWCBTUPYZCFGE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=N1)C2CC2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-Amino-4-{[(4-fluorocyclohexyl)methyl]amino}phenyl)acetamide](/img/structure/B8287088.png)



![Propanoic acid, 3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]-](/img/structure/B8287117.png)




![[2-(2-Cyclohexyl-ethylsulfanyl)-benzoimidazol-1-yl]-acetic acid](/img/structure/B8287162.png)


![1-N-[6-ethylthieno[2,3-d]pyrimidin-4-yl]cyclohexane-1,4-diamine](/img/structure/B8287186.png)
